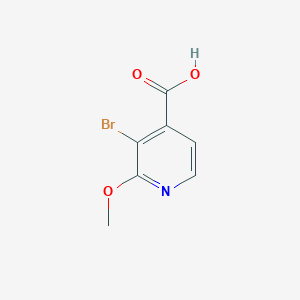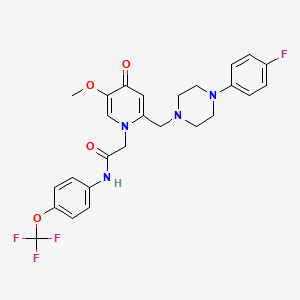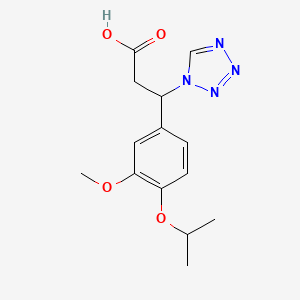
N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide: is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a morpholine ring attached to a pyrimidine moiety, which is further connected to a propane-1-sulfonamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
作用機序
Target of Action
The compound N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide, also known as N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]PROPANE-1-SULFONAMIDE, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, nerve function, and the synthesis of folic acid, respectively .
Mode of Action
Sulfonamides, including our compound of interest, are known to inhibit the activity of carbonic anhydrase and dihydropteroate synthetase . They do this by mimicking the natural substrates of these enzymes, thereby preventing the enzymes from carrying out their normal function . This results in a disruption of the processes that these enzymes are involved in, such as the regulation of pH and fluid balance (in the case of carbonic anhydrase) and the synthesis of folic acid (in the case of dihydropteroate synthetase) .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways. The inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial cofactor for the synthesis of nucleic acids . This can inhibit the growth and proliferation of cells, particularly rapidly dividing cells .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and are widely distributed throughout the body . They are primarily excreted by the kidneys, and their elimination can be affected by the pH of the urine .
Result of Action
The inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound can lead to a variety of effects at the molecular and cellular level. These can include changes in pH and fluid balance, as well as inhibition of cell growth and proliferation due to the disruption of folic acid synthesis .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption, distribution, and elimination . Additionally, the presence of other drugs can affect the pharmacokinetics of sulfonamides through drug-drug interactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine derivatives.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the propane chain, followed by the attachment of the sulfonamide group through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted sulfonamide derivatives.
科学的研究の応用
N-(2-morpholinopyrimidin-5-yl)propane-1-sulfonamide has several applications in scientific research:
類似化合物との比較
Sulfanilamide: A well-known sulfonamide with similar antibacterial properties.
Sulfamethazine: Another sulfonamide used in veterinary medicine.
Sulfadiazine: Commonly used in combination with other drugs to treat infections.
特性
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-2-7-19(16,17)14-10-8-12-11(13-9-10)15-3-5-18-6-4-15/h8-9,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCXDQXAKGMOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN=C(N=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2769534.png)


amine hydrochloride](/img/structure/B2769537.png)



![4-(pyrrolidine-1-sulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2769545.png)


![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)



